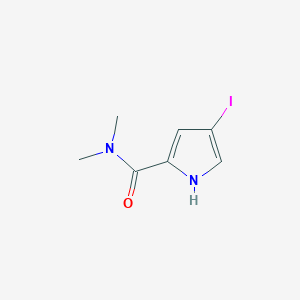
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C7H9IN2O and a molecular weight of 264.07 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the iodination of N,N-dimethyl-1H-pyrrole-2-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Aplicaciones Científicas De Investigación
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide can be compared with other pyrrole derivatives, such as:
N,N-dimethyl-1H-pyrrole-2-carboxamide: Lacks the iodine atom, making it less reactive in substitution reactions.
4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.
4-chloro-N,N-dimethyl-1H-pyrrole-2-carboxamide:
Propiedades
IUPAC Name |
4-iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-10(2)7(11)6-3-5(8)4-9-6/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXDOSZOJONZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


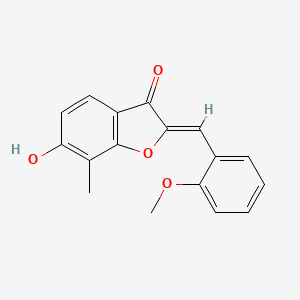
![[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine](/img/structure/B1387742.png)
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)
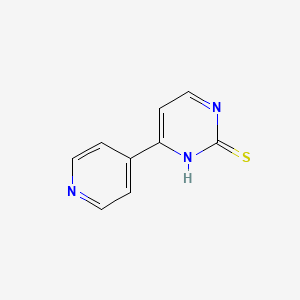
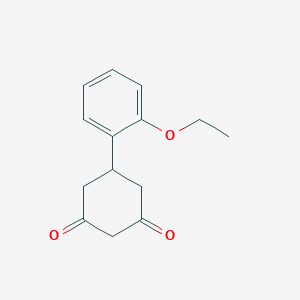
![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)
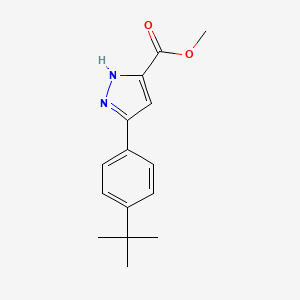
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)

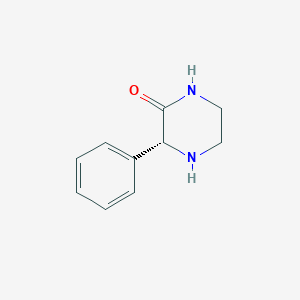
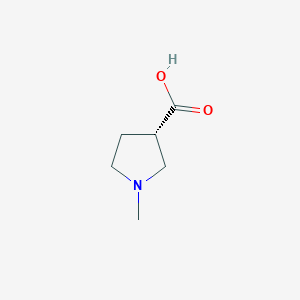
![tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387764.png)
